N-(tert-Butyl)-N'-cyanoguanidine
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Overview
Description
1-tert-Butyl-2-cyanoguanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a tert-butyl group attached to a cyanoguanidine moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-tert-butyl-2-cyanoguanidine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with cyanamide under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-tert-Butyl-2-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanoguanidine group into different functional groups, depending on the reducing agent used.
Scientific Research Applications
1-tert-Butyl-2-cyanoguanidine has found applications in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-cyanoguanidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with various biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
1-tert-Butyl-2-cyanoguanidine can be compared with other guanidine derivatives, such as:
1-tert-Butyl-1-methylguanidine: Similar in structure but with different reactivity and applications.
1-tert-Butyl-2-aminoguanidine: Contains an amino group instead of a cyano group, leading to different chemical properties.
1-tert-Butyl-2-thiocyanoguanidine: Contains a thiocyanate group, which imparts unique reactivity. These compounds share some similarities but differ in their specific chemical behaviors and applications, highlighting the uniqueness of 1-tert-butyl-2-cyanoguanidine
Properties
CAS No. |
2081-74-5 |
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Molecular Formula |
C6H12N4 |
Molecular Weight |
140.19 g/mol |
IUPAC Name |
2-tert-butyl-1-cyanoguanidine |
InChI |
InChI=1S/C6H12N4/c1-6(2,3)10-5(8)9-4-7/h1-3H3,(H3,8,9,10) |
InChI Key |
NGKJPYUHFKVHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(N)NC#N |
Origin of Product |
United States |
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